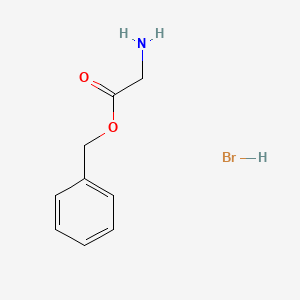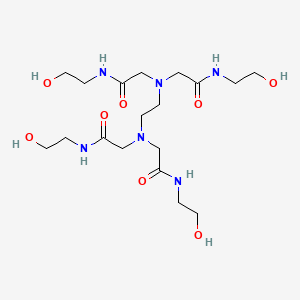
2,2',2'',2'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple functional groups, including amine and hydroxyl groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) typically involves the reaction of ethylenediamine with N-(2-hydroxyethyl)acetamide under controlled conditions. The process can be summarized as follows:
Starting Materials: Ethylenediamine and N-(2-hydroxyethyl)acetamide.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at an elevated temperature (around 60-80°C) with continuous stirring.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce secondary or tertiary amines.
科学的研究の応用
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetraacetic acid: Similar structure but with acetic acid groups instead of N-(2-hydroxyethyl)acetamide.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Contains ethylene glycol units and acetate groups.
Uniqueness
2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) is unique due to its combination of amine and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications. Its ability to form stable complexes with metal ions and other molecules sets it apart from similar compounds.
特性
分子式 |
C18H36N6O8 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
2-[2-[bis[2-(2-hydroxyethylamino)-2-oxoethyl]amino]ethyl-[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C18H36N6O8/c25-7-1-19-15(29)11-23(12-16(30)20-2-8-26)5-6-24(13-17(31)21-3-9-27)14-18(32)22-4-10-28/h25-28H,1-14H2,(H,19,29)(H,20,30)(H,21,31)(H,22,32) |
InChIキー |
FGRXXPJKCCTANH-UHFFFAOYSA-N |
正規SMILES |
C(CO)NC(=O)CN(CCN(CC(=O)NCCO)CC(=O)NCCO)CC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
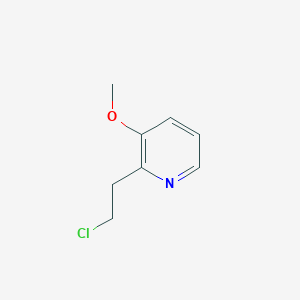
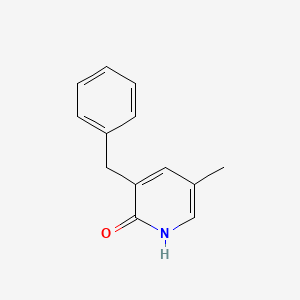
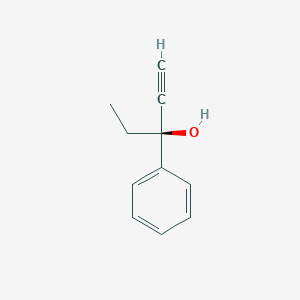
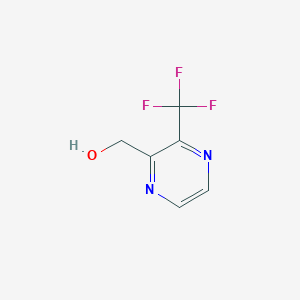

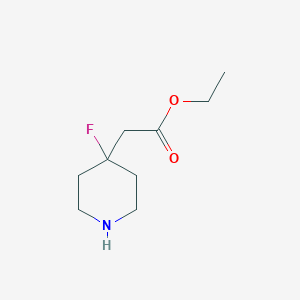
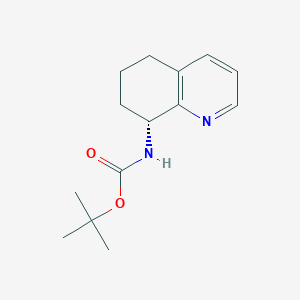

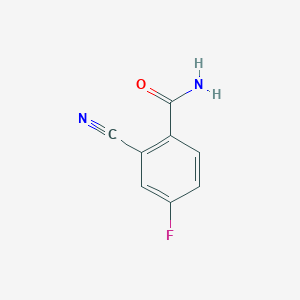

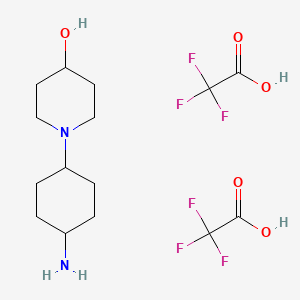
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)
